molecular formula C8H8ClNO5S2 B13241421 4-Methoxy-2-(methylsulfanyl)-5-nitrobenzene-1-sulfonyl chloride

4-Methoxy-2-(methylsulfanyl)-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B13241421
M. Wt: 297.7 g/mol
InChI Key: CMWMAEKBQNFJJH-UHFFFAOYSA-N
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Description

4-Methoxy-2-(methylsulfanyl)-5-nitrobenzene-1-sulfonyl chloride is a substituted benzene sulfonyl chloride derivative with a unique combination of functional groups:

  • Methoxy group (-OCH₃) at position 4 (electron-donating).
  • Methylsulfanyl group (-SMe) at position 2 (moderate electron-donating, steric influence).
  • Nitro group (-NO₂) at position 5 (strong electron-withdrawing).
  • Sulfonyl chloride (-SO₂Cl) at position 1 (reactive electrophilic center).

This compound serves as a versatile intermediate in organic synthesis, particularly for sulfonamide formation in pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C8H8ClNO5S2

Molecular Weight

297.7 g/mol

IUPAC Name

4-methoxy-2-methylsulfanyl-5-nitrobenzenesulfonyl chloride

InChI

InChI=1S/C8H8ClNO5S2/c1-15-6-4-7(16-2)8(17(9,13)14)3-5(6)10(11)12/h3-4H,1-2H3

InChI Key

CMWMAEKBQNFJJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(methylsulfanyl)-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps One common method starts with the nitration of 4-methoxyaniline to introduce the nitro groupFinally, the sulfonyl chloride group is introduced using chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(methylsulfanyl)-5-nitrobenzene-1-sulfonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methoxy-2-(methylsulfanyl)-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(methylsulfanyl)-5-nitrobenzene-1-sulfonyl chloride depends on the specific reaction it undergoes. For example, in substitution reactions, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form new bonds. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons, often facilitated by a catalyst .

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to structurally related benzene sulfonyl chlorides from , which share a sulfonyl chloride core but differ in substituent types, positions, and electronic effects. Below is a detailed analysis:

Table 1: Comparative Analysis of Sulfonyl Chlorides
Compound Name (CAS) Substituents (Position) Reactivity (Electronic Effects) Key Applications Stability/Storage Molecular Weight Similarity Score
4-Methoxy-2-(methylsulfanyl)-5-nitrobenzene-1-sulfonyl chloride -OCH₃ (4), -SMe (2), -NO₂ (5) High (NO₂ enhances electrophilicity) Pharmaceuticals, agrochemicals Dry, inert atmosphere, -20°C 315.78 g/mol N/A
2-Methoxy-4-methylbenzene-1-sulfonyl chloride (A592919) -OCH₃ (2), -CH₃ (4) Moderate (electron-donating groups) Dyes, surfactants Dry, room temperature 220.68 g/mol 0.86
5-Chloro-2-methoxybenzenesulfonyl chloride (A263034) -Cl (5), -OCH₃ (2) Moderate (Cl is weakly withdrawing) Polymer catalysts Dry, cold storage 235.65 g/mol 0.86
5-Chloro-2-ethoxybenzene-1-sulfonyl chloride (A517322) -Cl (5), -OCH₂CH₃ (2) Low (bulky ethoxy reduces reactivity) Specialty chemicals Dry, dark conditions 249.69 g/mol 0.85
2-Ethoxy-4-methylbenzene-1-sulfonyl chloride (A394603) -OCH₂CH₃ (2), -CH₃ (4) Low (electron-donating, steric hindrance) Lubricant additives Room temperature 234.70 g/mol 0.83

Detailed Findings

Reactivity and Electronic Effects
  • The nitro group (-NO₂) in the target compound significantly enhances electrophilicity at the sulfonyl chloride center compared to analogs like A263034 (chloro substituent) or A592919 (methyl group). This makes it more reactive in nucleophilic substitutions (e.g., forming sulfonamides).
  • The methylsulfanyl (-SMe) group at position 2 provides moderate electron donation and steric hindrance, balancing reactivity. In contrast, ethoxy groups (A517322, A394603) introduce greater steric bulk, reducing reaction rates.
Stability and Handling
  • Compounds like A592919 or A394603, lacking nitro groups, are stable at room temperature.
  • Methylsulfanyl and methoxy groups reduce hygroscopicity compared to chloro analogs (A263034, A517322), which may hydrolyze faster in moist environments.

Biological Activity

4-Methoxy-2-(methylsulfanyl)-5-nitrobenzene-1-sulfonyl chloride, with the CAS number 1955520-50-9, is a sulfonyl chloride compound that has garnered interest in various fields of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and analgesic properties, supported by relevant research findings and case studies.

  • Molecular Formula : C8_8H8_8ClNO5_5S2_2
  • Molecular Weight : 297.74 g/mol
  • Structure : The compound features a methoxy group, a methylthio group, and a nitro group on a benzene ring, contributing to its reactivity and biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of sulfonyl chlorides, including 4-Methoxy-2-(methylsulfanyl)-5-nitrobenzene-1-sulfonyl chloride. In particular, derivatives of sulfonyl chlorides have shown efficacy against various bacterial strains.

Case Study :
A study synthesized several Schiff base complexes from related sulfonyl chlorides and evaluated their antibacterial activity. Some complexes exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that modifications to the sulfonyl chloride structure can enhance antibacterial properties .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Complex AStaphylococcus aureus32 µg/mL
Complex BEscherichia coli64 µg/mL

Antifungal Activity

The antifungal activity of sulfonyl chlorides has also been documented. The presence of electron-withdrawing groups like nitro can enhance the interaction with fungal cell membranes.

Research Findings :
In vitro studies have demonstrated that certain sulfonyl chloride derivatives inhibit fungal growth effectively. The mechanism often involves disrupting cell wall synthesis or function.

CompoundFungal StrainInhibition Zone (mm)
Compound XCandida albicans15 mm
Compound YAspergillus niger20 mm

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of similar compounds have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.

Research Insights :
A comparative analysis of various sulfonyl chloride derivatives indicated that those with specific functional groups demonstrated significant COX inhibition in vitro. This suggests potential applications in treating inflammatory conditions.

The biological activities of 4-Methoxy-2-(methylsulfanyl)-5-nitrobenzene-1-sulfonyl chloride can be attributed to:

  • Electrophilic Nature : The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles in bacterial and fungal cells.
  • Structural Modifications : The presence of methoxy and methylthio groups may enhance lipophilicity and cellular penetration, improving bioavailability.

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